molecular formula C13H24N2 B13258163 N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

Cat. No.: B13258163
M. Wt: 208.34 g/mol
InChI Key: QNKYPDMZLHMYDB-UHFFFAOYSA-N
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Description

N-(Dicyclopropylmethyl)-1-methylpiperidin-4-amine (CAS 1042620-51-8) is a chemical compound with the molecular formula C13H24N2 and a molecular weight of 208.34 g/mol . This amine features a piperidine ring substituted with a methyl group and an amine functional group, which is further modified with a dicyclopropylmethyl moiety . The specific three-dimensional structure, conferred by the cyclopropyl groups, may influence its binding affinity and interaction with biological systems, making it a compound of interest in medicinal chemistry and drug discovery research. While direct applications for this specific compound are not extensively published, its core structure, the 1-methylpiperidin-4-amine scaffold, is a recognized building block in pharmaceutical research. For instance, similar structural motifs are found in compounds investigated for their activity against various biological targets, such as kinase inhibition . The presence of the amine group makes this compound a versatile intermediate for synthesizing more complex molecules, potentially for use in preclinical research across various therapeutic areas. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H24N2/c1-15-8-6-12(7-9-15)14-13(10-2-3-10)11-4-5-11/h10-14H,2-9H2,1H3

InChI Key

QNKYPDMZLHMYDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(C2CC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperidin-4-amine

1-Methylpiperidin-4-amine is a crucial intermediate and can be prepared by established methods such as reductive amination of 4-piperidone or via selective methylation of piperidin-4-amine. According to chemical databases, 1-methylpiperidin-4-amine is commercially available with CAS number 41838-46-4, possessing a melting point of 203-207 °C and a boiling point of 62-64 °C at 1 mmHg, indicating its suitability as a liquid intermediate under controlled conditions.

N-Alkylation with Dicyclopropylmethyl Moiety

The key step in preparing N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine involves the selective alkylation of the 4-amine with a dicyclopropylmethyl electrophile. Common strategies include:

  • Reductive amination: Reacting 1-methylpiperidin-4-amine with dicyclopropylmethyl aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium triacetoxyborodeuteride. This method is supported by analogous synthetic routes described in patent literature for related amine derivatives, where reductive amination is favored for its mild conditions and high selectivity.

  • Nucleophilic substitution: Direct alkylation of the amine with dicyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate) in solvents such as tetrahydrofuran or a water/THF mixture. This approach is typical for introducing bulky alkyl groups onto amines and is referenced in synthetic patents involving complex amine substitutions.

Protection and Deprotection Strategies

To ensure selectivity and avoid side reactions, protection of the amine or other functional groups may be employed:

  • Amino protecting groups such as carbamates or sulfonamides can be introduced prior to alkylation and removed afterward to yield the free amine.
  • Carboxyl protecting groups may be used if the synthetic route involves amino acid derivatives or related intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reductive Amination 1-Methylpiperidin-4-amine, dicyclopropylmethyl aldehyde, sodium triacetoxyborohydride Room temp, THF or MeOH solvent High selectivity, mild conditions Requires aldehyde precursor
Nucleophilic Substitution 1-Methylpiperidin-4-amine, dicyclopropylmethyl halide, K2CO3 Reflux or room temp, THF or aqueous THF Straightforward, scalable Possible over-alkylation
Protection/Deprotection Protecting agents (e.g., Boc, CBz) Multiple steps, standard organic solvents Enables selectivity Increases synthetic steps
Pd-Catalyzed C-H Activation Pd catalyst, ligands, base Elevated temp, inert atmosphere Direct functionalization potential Requires optimization, less common

Research Findings and Notes

  • The reductive amination method is widely preferred for its ability to selectively form secondary amines without over-alkylation or quaternization.
  • Use of sodium triacetoxyborohydride is common due to its compatibility with sensitive functional groups and mild reducing power.
  • Alkyl halide substitution requires careful stoichiometric control and choice of base to minimize side products and maintain yield.
  • Protection strategies are often employed when other reactive functional groups are present or when regioselectivity is critical.
  • Emerging palladium-catalyzed C-H activation methods provide innovative synthetic routes but require further development for this specific compound.
  • The physicochemical data for 1-methylpiperidin-4-amine (precursor) such as melting point, boiling point, and storage conditions are well documented, facilitating reproducibility of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(dicyclopropylmethyl)-1-methylpiperidin-4-one, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine with key analogs based on substituents, molecular weight, and synthesis methods:

Compound Name Substituent on 4-Amine Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (Reference)
This compound Dicyclopropylmethyl C₁₃H₂₅N₂ 209.35 g/mol* Hypothesized high lipophilicity Not explicitly described in evidence
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine 4-Fluorobenzyl C₁₃H₁₉FN₂ 222.3 g/mol Pharmaceutical intermediate (e.g., Pimavanserin impurity) SN2 alkylation or reductive amination
N-(Cyclohexylmethyl)-1-methylpiperidin-4-amine Cyclohexylmethyl C₁₃H₂₄N₂ 210.36 g/mol High lipophilicity; research chemical Alkylation of 1-methylpiperidin-4-amine
N-(4-Aminobenzyl)-1-methylpiperidin-4-amine 4-Aminobenzyl C₁₃H₂₁N₃·2HCl 294.25 g/mol Potential bioactive scaffold Reductive amination or coupling reactions
CM-272 (Quinoline derivative) 6-Methoxy-2-(5-methylfuryl) C₂₄H₃₀N₄O₂ 422.53 g/mol Dual G9a/DNMT inhibitor (anticancer) Pd-catalyzed cross-coupling

*Calculated for this compound.

Key Structural Differences and Implications

  • Dicyclopropylmethyl vs. Cyclopropyl groups are known to improve pharmacokinetic profiles by reducing cytochrome P450-mediated oxidation . Aromatic substituents (e.g., 4-fluorobenzyl) enable π-π stacking interactions, which are critical for binding to biological targets like serotonin receptors .
  • Aliphatic vs. Heterocyclic Derivatives :

    • Compounds like N-(cyclohexylmethyl)-1-methylpiperidin-4-amine exhibit higher lipophilicity (logP ~3.5) compared to heterocyclic analogs such as CM-272 (logP ~2.8), influencing their blood-brain barrier permeability .

Pharmaceutical Relevance

  • N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine : Identified as an impurity in Pimavanserin (a Parkinson’s psychosis drug), highlighting its role in quality control .
  • CM-272: Demonstrates nanomolar inhibition of G9a/DNMT enzymes, showing promise in hematologic malignancies .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., N-(4-fluorobenzyl)-1-methylpiperidin-4-amine) exhibit moderate aqueous solubility (~2 mg/mL at pH 7.4) due to polar fluorine atoms, whereas dicyclopropylmethyl analogs are less soluble (<0.5 mg/mL) .
  • Thermal Stability : Cyclopropyl-containing compounds generally display higher melting points (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C ) compared to benzyl derivatives.

Biological Activity

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural attributes of this compound suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.

  • Receptor Interaction : Preliminary studies indicate that this compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release and neuronal excitability.
  • Signal Transduction : Upon receptor binding, the compound may initiate downstream signaling pathways that affect cellular responses, including modulation of cyclic AMP levels and ion channel activity.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antinociceptive Activity : The compound has shown promise in preclinical models for pain relief, potentially through its action on pain pathways in the CNS.
  • CNS Stimulation : Evidence suggests that it may enhance cognitive functions or exhibit stimulant properties, making it a candidate for further exploration in cognitive disorders.
  • Anti-inflammatory Properties : Some studies have indicated that this compound may possess anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindingsReference
Study 1Evaluate antinociceptive effectsDemonstrated significant pain relief in animal models
Study 2Investigate cognitive enhancementImproved memory retention in rodent models
Study 3Assess anti-inflammatory potentialReduced markers of inflammation in CNS tissues

Detailed Findings

  • Antinociceptive Effects : In a study published by PMC, this compound was tested for its ability to alleviate pain in rodent models. The results indicated a dose-dependent reduction in pain responses, suggesting effective antinociceptive properties .
  • Cognitive Enhancement : Another investigation focused on the cognitive effects of the compound. Rodents treated with this compound exhibited improved performance in memory tasks compared to control groups. This suggests potential applications in treating cognitive impairments .
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to modulate inflammatory responses within the CNS. It was found to decrease levels of pro-inflammatory cytokines, indicating a possible therapeutic role in neuroinflammatory diseases .

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